molecular formula C9H10N2O2S B8586211 Benzylaminosulfonylacetonitrile

Benzylaminosulfonylacetonitrile

Cat. No. B8586211
M. Wt: 210.26 g/mol
InChI Key: XHGCHGGHRXJNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylaminosulfonylacetonitrile is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzylaminosulfonylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylaminosulfonylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-benzyl-1-cyanomethanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c10-6-7-14(12,13)11-8-9-4-2-1-3-5-9/h1-5,11H,7-8H2

InChI Key

XHGCHGGHRXJNEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.14 g of benzylamine in 10 ml of ether at 5° C. was slowly added a solution of 1.37 g of cyanomethylsulfonylchloride [Sammes, Wylie, Hoggett, J. Chem. Soc. (C), 2151, 1971] in 5 ml of ether. The resulting mixture was then stirred for another 30 minutes, poured into 50 ml of water and extracted with 50 ml of ethyl acetate. The organic layer was then washed with brine, dried over magnesium sulfate, filtered and concentrated. The crude sulfonamide was then purified on a silica gel column (1:1 hexane/ethyl acetate) to provide 1.52 g of N-benzyl cyanomethylsulfonamide.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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